4-(Hydroxymethyl)-3-(trifluoromethyl)benzoic acid
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Overview
Description
4-(Hydroxymethyl)-3-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a hydroxymethyl group and a trifluoromethyl group attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-3-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the trifluoromethylation of a benzoic acid derivative. This process typically employs radical trifluoromethylation techniques, where a trifluoromethyl radical is introduced to the aromatic ring . Another method involves the use of Grignard reagents, where a halogenated precursor is reacted with magnesium to form a Grignard reagent, which is then treated with carbon dioxide to yield the desired benzoic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxymethyl)-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic reagents like bromine (Br2) and nitrating agents (HNO3) are commonly employed.
Major Products:
Oxidation: Formation of 4-(Carboxymethyl)-3-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-(Hydroxymethyl)-3-(difluoromethyl)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Hydroxymethyl)-3-(trifluoromethyl)benzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-Methyl-2-(trifluoromethyl)benzoic acid: Similar structure but with a methyl group instead of a hydroxymethyl group.
4-(Hydroxymethyl)benzoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Uniqueness: 4-(Hydroxymethyl)-3-(trifluoromethyl)benzoic acid is unique due to the presence of both the hydroxymethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydroxymethyl group provides additional reactivity and potential for hydrogen bonding .
Properties
Molecular Formula |
C9H7F3O3 |
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Molecular Weight |
220.14 g/mol |
IUPAC Name |
4-(hydroxymethyl)-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)7-3-5(8(14)15)1-2-6(7)4-13/h1-3,13H,4H2,(H,14,15) |
InChI Key |
HBGYRJDJAAJXPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)CO |
Origin of Product |
United States |
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